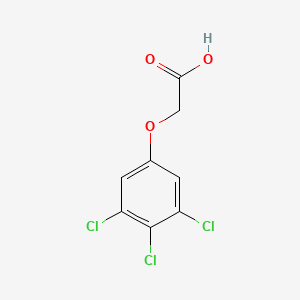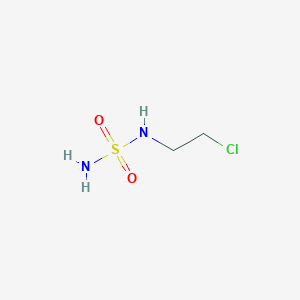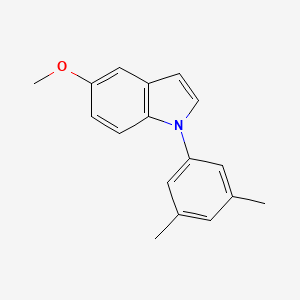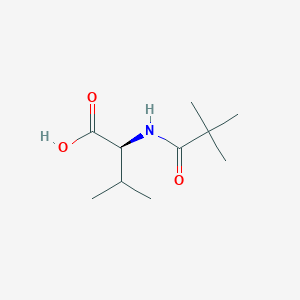![molecular formula C16H15NO6S B14130806 2-{4-[(Benzenesulfonyl)methyl]-3-nitrophenyl}-1,3-dioxolane CAS No. 89303-50-4](/img/structure/B14130806.png)
2-{4-[(Benzenesulfonyl)methyl]-3-nitrophenyl}-1,3-dioxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{4-[(Benzenesulfonyl)methyl]-3-nitrophenyl}-1,3-dioxolane is an organic compound that features a benzenesulfonyl group, a nitrophenyl group, and a dioxolane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(Benzenesulfonyl)methyl]-3-nitrophenyl}-1,3-dioxolane typically involves multiple steps. One common method includes the reaction of methyl 2-(bromomethyl)benzoate with sodium benzenesulfinate in dry dimethylformamide at room temperature, followed by the hydrolysis of the resulting ester with an aqueous solution of sodium .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for larger volumes, and implementing purification steps to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
2-{4-[(Benzenesulfonyl)methyl]-3-nitrophenyl}-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The benzenesulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of sulfonamide or sulfonate esters.
Aplicaciones Científicas De Investigación
2-{4-[(Benzenesulfonyl)methyl]-3-nitrophenyl}-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of new drugs due to its structural features.
Medicine: Investigated for its potential as an anticancer and antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-{4-[(Benzenesulfonyl)methyl]-3-nitrophenyl}-1,3-dioxolane involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
4-(Trifluoromethyl)benzenesulfonyl chloride: Another benzenesulfonyl derivative with different substituents.
Benzenesulfonic acid derivatives: Compounds with similar sulfonyl groups but different functional groups attached.
Uniqueness
2-{4-[(Benzenesulfonyl)methyl]-3-nitrophenyl}-1,3-dioxolane is unique due to the combination of its nitrophenyl and dioxolane groups, which confer distinct chemical and biological properties not found in other similar compounds.
Propiedades
Número CAS |
89303-50-4 |
|---|---|
Fórmula molecular |
C16H15NO6S |
Peso molecular |
349.4 g/mol |
Nombre IUPAC |
2-[4-(benzenesulfonylmethyl)-3-nitrophenyl]-1,3-dioxolane |
InChI |
InChI=1S/C16H15NO6S/c18-17(19)15-10-12(16-22-8-9-23-16)6-7-13(15)11-24(20,21)14-4-2-1-3-5-14/h1-7,10,16H,8-9,11H2 |
Clave InChI |
CBMBZUUHKGVHCL-UHFFFAOYSA-N |
SMILES canónico |
C1COC(O1)C2=CC(=C(C=C2)CS(=O)(=O)C3=CC=CC=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]-2,4-difluorobenzenesulfonamide](/img/structure/B14130740.png)

![[(1E,3E,5E)-4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hexa-1,3,5-trienyl]boronic acid](/img/structure/B14130753.png)

![2-[(3aR,4R,7S,7aS)-5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl]pentanedioic acid](/img/structure/B14130779.png)




![[(5-Chloro-2,2-dimethyl-2H-1,3-benzodioxol-4-yl)oxy]acetic acid](/img/structure/B14130800.png)



